molecular formula C12H24N2O3 B2360562 tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate CAS No. 903587-87-1

tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate

Cat. No.: B2360562
CAS No.: 903587-87-1
M. Wt: 244.335
InChI Key: HCRMFOSFQXTRGI-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a hydroxyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-hydroxypiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction can yield alcohols .

Scientific Research Applications

tert-Butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Biological Activity

tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate (CAS No. 903587-87-1) is a carbamate compound characterized by a tert-butyl group, a piperidine ring, and a hydroxyl group. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Formula

  • Molecular Formula : C₁₂H₂₄N₂O₃
  • Molecular Weight : 244.34 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound has been investigated for its potential as:

  • Acetylcholinesterase Inhibitor : It may inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thus potentially enhancing cholinergic signaling in the brain.
  • β-secretase Inhibitor : Preliminary studies suggest that it can inhibit β-secretase activity, which is crucial in the formation of amyloid plaques associated with Alzheimer's disease.

Research Findings

  • In Vitro Studies :
    • The compound demonstrated moderate inhibition of amyloid beta peptide (Aβ) aggregation, showing up to 85% inhibition at concentrations of 100 μM . This suggests a potential role in preventing neurodegenerative processes associated with Alzheimer’s disease .
  • In Vivo Studies :
    • In animal models, particularly using scopolamine-induced cognitive impairment, this compound exhibited protective effects against Aβ-induced astrocyte cell death. However, these effects were not statistically significant compared to established treatments like galantamine .
  • Case Studies :
    • A study focusing on multi-target compounds for Alzheimer's treatment indicated that similar carbamates could modulate various pathways involved in neuroprotection and cognitive function enhancement .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
M4 Compoundβ-secretase & AChE inhibitorPrevents Aβ aggregation
GalantamineAChE inhibitorEnhances cholinergic transmission
DonepezilAChE inhibitorImproves cognitive function

This table illustrates how this compound compares to other known compounds in terms of biological activity and mechanisms.

Applications in Drug Development

Due to its unique structural properties and biological activities, this compound is being explored as a precursor for developing novel therapeutic agents targeting neurodegenerative diseases. Its ability to modulate key pathways involved in cognitive function makes it a promising candidate for further research.

Properties

IUPAC Name

tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-9-6-12(16)4-7-13-8-5-12/h13,16H,4-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRMFOSFQXTRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1(CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1,1-dimethylethyl {2-[4-hydroxy-1-(phenylmethyl)-4-piperidinyl]ethyl}carbamate (3.2 g, 9.5 mmol) and Pd(OH)2 (1.92 g, 60 wt %) in EtOH (50 mL) was hydrogenated using a Parr Shaker under 50 psi. After 12 h, the solution was filtered through Celite® and concentrated yielding the title compound (2.33 g, quant.) as a yellow oil: LCMS (ES) m/e 245 (M+H)+.
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.92 g
Type
catalyst
Reaction Step Three

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